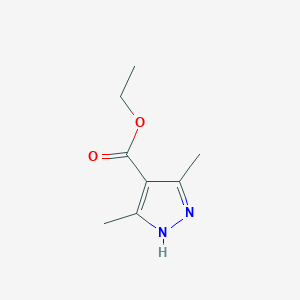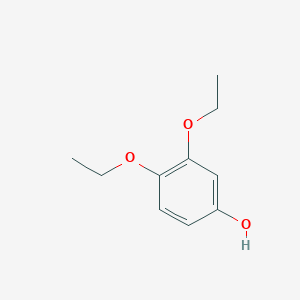
3,4-Diethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethoxyphenol, also known as pyrocatechol diethyl ether, is a chemical compound that belongs to the phenol family. It is an aromatic organic compound that is commonly used in scientific research due to its unique properties. This compound is synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
3,4-Diethoxyphenol acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has been shown to inhibit lipid peroxidation and protect against DNA damage caused by reactive oxygen species. Additionally, 3,4-Diethoxyphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property makes it a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
Biochemical and Physiological Effects:
Studies have shown that 3,4-Diethoxyphenol has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. 3,4-Diethoxyphenol has also been shown to have anti-obesity effects by reducing adipocyte differentiation and lipid accumulation in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Diethoxyphenol in lab experiments is its stability. It is a relatively stable compound that does not undergo rapid degradation or decomposition under normal laboratory conditions. Additionally, it is readily available and relatively inexpensive compared to other phenolic compounds. However, one limitation of using 3,4-Diethoxyphenol is its solubility. It is only sparingly soluble in water and requires the use of organic solvents for certain experiments.
Orientations Futures
There are several future directions for the study of 3,4-Diethoxyphenol. One potential application is in the development of new drugs for the treatment of hyperpigmentation disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diethoxyphenol and its potential applications in the treatment of various diseases. Finally, the synthesis of new compounds based on the structure of 3,4-Diethoxyphenol may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3,4-Diethoxyphenol is a versatile compound that has a wide range of scientific research applications. Its unique properties make it a valuable tool for studying the antioxidant activity of phenolic compounds and the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs.
Méthodes De Synthèse
3,4-Diethoxyphenol is synthesized through the reaction between 3,4-Diethoxyphenol and diethyl sulfate in the presence of a base such as potassium hydroxide. This reaction results in the formation of 3,4-Diethoxyphenol and potassium sulfate as a byproduct. The purity of the compound can be increased through recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
3,4-Diethoxyphenol has a wide range of scientific research applications due to its unique properties. It is commonly used as a substrate for the enzymatic assay of peroxidases and as a reagent for the determination of phenols in water samples. It has also been used as a model compound for studying the antioxidant activity of phenolic compounds. Additionally, 3,4-Diethoxyphenol has been used in the synthesis of various compounds such as 3,4-Dihydroxybenzaldehyde and 3,4-Dimethoxyphenol.
Propriétés
Numéro CAS |
65383-59-7 |
|---|---|
Nom du produit |
3,4-Diethoxyphenol |
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3,4-diethoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
RNNDNIWAVXLNHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)O)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




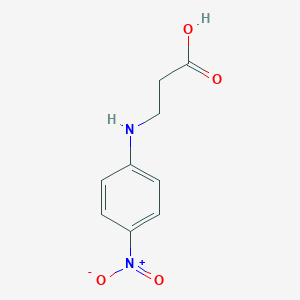
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
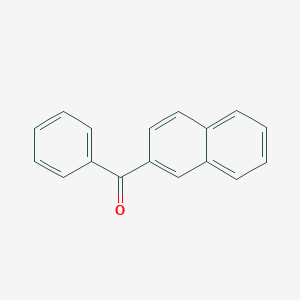
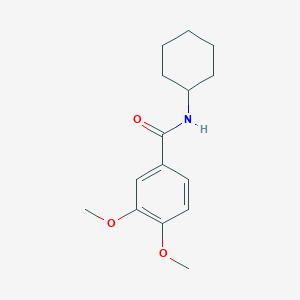
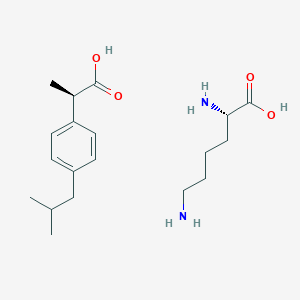
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

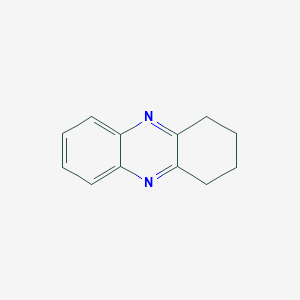


![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
